![molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1](/img/structure/B2503178.png)
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a phenoxymethyl group, and a benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Mechanism of Action
Benzimidazoles
are an important class of heterocyclic compounds with a wide range of applications . They are key components in many functional molecules used in everyday applications . They have been utilized in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Target of Action
For example, some benzimidazoles have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
The mode of action of benzimidazoles can vary depending on the specific compound and its targets. Some benzimidazoles work by inhibiting certain enzymes, while others may interact with cellular structures or processes .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For example, some benzimidazoles used as antiparasitic drugs inhibit the polymerization of tubulin into microtubules, disrupting cell structure and function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles can vary widely depending on the specific compound. Some are well absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. For example, benzimidazoles that inhibit tubulin polymerization can disrupt cell division and lead to cell death .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzimidazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzimidazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride and phenoxymethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as methanol or ethanol, with a strong base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reactions, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-phenyl-1H-benzo[d]imidazole
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole
Uniqueness
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both benzyl and phenoxymethyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural diversity within this class of compounds allows for various modifications that can enhance their therapeutic efficacy and reduce toxicity.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with the benzimidazole nucleus can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | Staphylococcus aureus | 50 µg/mL |
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | Escherichia coli | 62.5 µg/mL |
Standard (Ampicillin) | Staphylococcus aureus | 25 µg/mL |
Standard (Ciprofloxacin) | E. coli | 20 µg/mL |
The above table illustrates the antimicrobial potency of this compound compared to standard antibiotics.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study:
A study by Luo et al. (2020) evaluated the cytotoxic effects of several benzimidazole derivatives on HeLa cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptotic cell death, demonstrating their potential as anticancer agents.
Anti-inflammatory Activity
Benzimidazole derivatives also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory processes.
Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
Compound | Method of Evaluation | Results |
---|---|---|
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | Carrageenan-induced edema model | Significant reduction in paw edema compared to control |
Standard (Diclofenac) | Same model | Established baseline for anti-inflammatory effect |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can significantly influence their potency and selectivity against different biological targets.
Key Findings:
- Substituents at the 2-position enhance antimicrobial activity.
- Electron-donating groups improve anticancer efficacy.
- The presence of halogens can increase binding affinity to target proteins.
Properties
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOTWHZCKQTMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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